REACTION_SMILES
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[CH3:15][OH:16].[CH3:1][O:2][CH2:3][CH:4]1[CH2:5][O:6]1.[cH:7]1[cH:8][c:9]([CH2:13][NH2:14])[cH:10][cH:11][n:12]1>>[CH3:1][O:2][CH2:3][CH:4]([CH2:5][NH:14][CH2:13][c:9]1[cH:8][cH:7][n:12][cH:11][cH:10]1)[OH:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCC1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccncc1
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Name
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Type
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product
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Smiles
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COCC(O)CNCc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |